N-Benciltrimetilsililamina

Descripción general

Descripción

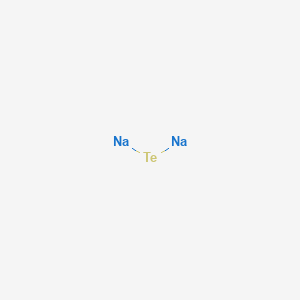

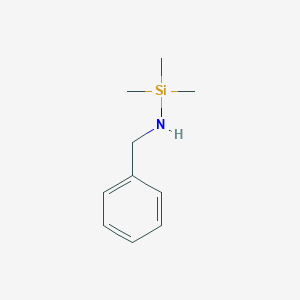

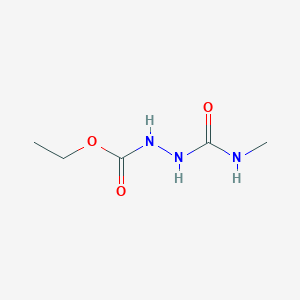

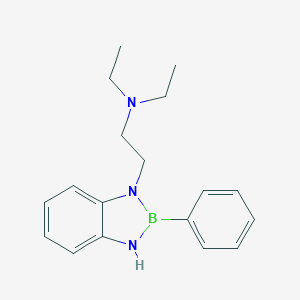

N-Benzyltrimethylsilylamine is an organosilicon compound with the molecular formula C₁₀H₁₇NSi. It is characterized by the presence of a benzyl group attached to a trimethylsilyl amine. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds due to its unique reactivity.

Aplicaciones Científicas De Investigación

Polimerización aniónica

N-Benciltrimetilsililamina: se utiliza en la polimerización aniónica de metacrilatos. Actúa como iniciador que introduce un grupo final bencilamino en los polímeros, lo cual es crucial para construir arquitecturas elaboradas de cadenas de polímeros. Este compuesto, cuando se utiliza con N-benciltrimetilsililamida de litio (BnTMSNLi) en presencia de compuestos de aluminio, puede producir polímeros como polimetacrilatos con distribuciones estrechas de peso molecular .

Síntesis de polímeros con funcionalidad terminal

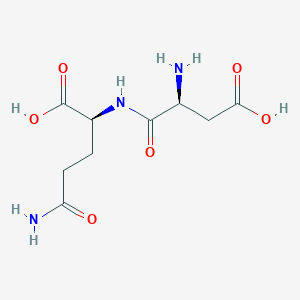

El compuesto es fundamental en la síntesis de polímeros con funcionalidad terminal. Estos polímeros tienen grupos funcionales específicos en sus extremos de cadena, que se introducen a través de la reacción de polímeros vivos con reactivos funcionales. This compound actúa como precursor en el proceso de polimerización, permitiendo la introducción de grupos funcionales .

Selectividad en reacciones químicas

En el paso de iniciación de la polimerización, This compound demuestra selectividad entre las reacciones de adición 1,2 y 1,4. Esta selectividad es esencial para controlar la formación de subproductos como la N-bencilmetacrilamida durante la polimerización del metacrilato de metilo (MMA) .

Síntesis química

This compound: es un reactivo valioso en la síntesis química, particularmente en la preparación de compuestos protegidos con sililo. Su papel en la síntesis de diversas moléculas orgánicas es crítico debido a su capacidad para introducir grupos sililo, que pueden desprotegerse selectivamente en condiciones suaves .

Investigación en ciencia de materiales

En ciencia de materiales, This compound se utiliza para modificar las propiedades de la superficie de los materiales. Se puede emplear para introducir grupos sililo en las superficies, alterando así su interacción con otras sustancias, lo cual es fundamental para crear materiales con características específicas .

Química analítica

Este compuesto encuentra aplicación en química analítica como agente de derivatización. Se utiliza para proteger grupos reactivos durante el análisis, asegurando una medición precisa de diversos compuestos. Su estabilidad y reactividad lo hacen adecuado para su uso en procedimientos analíticos complejos .

Safety and Hazards

N-Benzyltrimethylsilylamine is flammable and can cause severe skin burns and eye damage . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Direcciones Futuras

While specific future directions for N-Benzyltrimethylsilylamine were not found in the search results, the field of nanomedicine, which includes the study of nano-drug delivery systems, is emerging and inspiring new vapor-based chemical reaction methods . Additionally, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Benzyltrimethylsilylamine can be synthesized through the reaction of benzylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:

C6H5CH2NH2+ClSi(CH3)3→C6H5CH2N[Si(CH3)3

Propiedades

IUPAC Name |

1-phenyl-N-trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONARZNQIKMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333876 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14856-79-2 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Benzyltrimethylsilylamine sometimes preferred over other lithium amides in organic synthesis?

A1: N-Benzyltrimethylsilylamine offers advantages as a less basic lithium amide compared to other options. This characteristic allows for enhanced regioselectivity in reactions. For example, when applied to α,β-unsaturated esters, lithium N-Benzyltrimethylsilylamide exhibits regioselective conjugate addition. [] This selectivity makes it a valuable reagent for achieving specific reaction outcomes.

Q2: How does N-Benzyltrimethylsilylamine react with bis(η5:η1-pentafulvene)titanium complexes?

A2: Research has shown that N-Benzyltrimethylsilylamine, when reacted with bis(η5:η1-adamantylidene)titanium (a specific type of bis(η5:η1-pentafulvene)titanium complex), leads to the formation of titanaaziridines. [] This reaction pathway is observed specifically with N-methylanilines, N-benzylphenylamine, and N-benzyltrimethylsilylamines. These findings highlight the versatility of N-Benzyltrimethylsilylamine in facilitating the synthesis of various organometallic compounds.

Q3: Are there any strategies to enhance the reactivity of N-Benzyltrimethylsilylamide with certain substrates?

A3: Yes, converting N-Benzyltrimethylsilylamide into its corresponding cuprate form has been shown to increase both selectivity and reactivity towards enoates. [] This modification demonstrates how strategic derivatization of N-Benzyltrimethylsilylamide can be employed to fine-tune its reactivity and achieve desired synthetic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

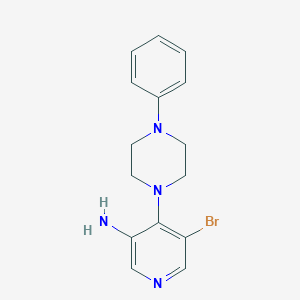

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)

![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)